N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of thienopyrimidines, which are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in signal transduction pathways in cells, and inhibiting their activity can have therapeutic effects in diseases like cancer .
Mode of Action
As a potential kinase inhibitor, this compound might interact with the ATP-binding site of kinases, preventing the transfer of a phosphate group to a substrate protein and thus inhibiting the kinase’s activity .
Biochemical Pathways
By inhibiting kinase activity, the compound could affect various signal transduction pathways in the cell, potentially leading to effects like reduced cell proliferation or increased apoptosis .
Result of Action
The cellular effects of kinase inhibition can vary depending on the specific kinase targeted and the type of cell. In cancer cells, kinase inhibitors often aim to reduce cell proliferation or induce apoptosis .
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-9-5-4-8-16(17)13-26-21(28)20-18(10-11-30-20)25(22(26)29)14-19(27)24-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUBFKAIFAHMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.